Darusentan

描述

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

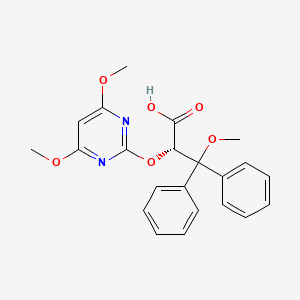

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJVSJIALLTFRP-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057664 | |

| Record name | Darusentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171714-84-4 | |

| Record name | Darusentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171714-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darusentan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171714844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darusentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darusentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-β-methoxy-β-phenyl-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DARUSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33JD57L6RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Darusentan: A Technical Overview of its Endothelin-A Receptor Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan is a potent and selective endothelin-A (ETA) receptor antagonist that has been investigated for its therapeutic potential in various cardiovascular diseases, notably resistant hypertension. This technical guide provides an in-depth analysis of this compound's interaction with endothelin receptors, focusing on its binding affinity, selectivity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize these properties are also presented to aid in the design and interpretation of related research.

Data Presentation: Binding Affinity and Selectivity

This compound exhibits a high affinity for the human ETA receptor with significant selectivity over the endothelin-B (ETB) receptor. This selectivity is a key characteristic, as it allows for the specific blockade of ETA-mediated vasoconstriction while potentially preserving the vasodilatory and clearance functions of the ETB receptor.[1] The binding affinities, typically expressed as the inhibition constant (Ki), have been determined in various studies, primarily through competitive radioligand binding assays.

| Receptor Subtype | Ligand | Preparation | Ki (nmol/L) | Selectivity (ETA/ETB) | Reference |

| Human ETA | This compound | Recombinant | 1.4 | ~131-fold | [2] |

| Human ETB | This compound | Recombinant | 184 | [2] | |

| Rat ETA | (S)-Darusentan | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 | Not specified in this study, but ETA is the predominant subtype (>95%) | [3] |

Note: Ki is the inhibition constant and represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The (S)-enantiomer of this compound is the active form, while the (R)-enantiomer shows no significant binding activity.[3]

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Ki of this compound for ETA and ETB receptors.

Materials:

-

Radioligand: [125I]-Endothelin-1 ([125I]ET-1)

-

Receptor Source: Membranes from cells expressing recombinant human ETA or ETB receptors, or from tissues with high receptor density (e.g., rat aortic vascular smooth muscle cells for ETA).[3]

-

Test Compound: this compound (various concentrations)

-

Non-specific Binding Control: A high concentration of unlabeled endothelin-1 (e.g., 1 µM)

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of typically 250 µL:

-

Receptor membranes (e.g., 50-120 µg protein for tissue membranes).[3]

-

A fixed concentration of [125I]ET-1 (typically at or below its Kd value).

-

Increasing concentrations of this compound or the non-specific binding control.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[3]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding (counts in the presence of excess unlabeled ET-1) from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

ETA receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol phosphates. This assay measures the ability of this compound to inhibit ET-1-induced IP accumulation.

Objective: To assess the functional antagonism of this compound at the ETA receptor.

Materials:

-

Cell Line: Cultured cells expressing ETA receptors (e.g., rat aortic vascular smooth muscle cells).[3]

-

Labeling Agent: myo-[3H]inositol

-

Stimulant: Endothelin-1 (ET-1)

-

Test Compound: this compound

-

Lysis Buffer

-

Anion Exchange Chromatography Columns

-

Scintillation Counter

Procedure:

-

Cell Culture and Labeling: Plate cells and allow them to adhere. Label the cells by incubating them with myo-[3H]inositol in an inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Pre-treatment: Pre-incubate the labeled cells with various concentrations of this compound for a defined period.

-

Stimulation: Add ET-1 to the cells and incubate for a short period (e.g., 30 minutes) to stimulate IP production.

-

Lysis and Extraction: Stop the reaction and lyse the cells. Extract the soluble inositol phosphates.

-

Separation: Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]inositol phosphates accumulated against the concentration of ET-1 in the presence and absence of this compound. This allows for the determination of the antagonist's potency.

Activation of the ETA receptor leads to an increase in intracellular calcium concentration ([Ca2+]i), primarily through IP3-mediated release from intracellular stores. This assay measures this compound's ability to block this ET-1-induced calcium flux.

Objective: To measure the inhibitory effect of this compound on ET-1-induced calcium signaling.

Materials:

-

Cell Line: Cells expressing ETA receptors.

-

Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Stimulant: Endothelin-1 (ET-1)

-

Test Compound: this compound

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

Fluorescence Plate Reader with an injection system.

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

-

Dye Loading: Incubate the cells with Fluo-4 AM dye solution in the dark at 37°C for approximately 1 hour. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

-

Pre-treatment: Wash the cells and pre-incubate with various concentrations of this compound.

-

Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

-

Stimulation: Inject a solution of ET-1 into the wells and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: The peak fluorescence intensity or the area under the curve is used to quantify the calcium response. Plot the response against the ET-1 concentration in the presence and absence of different concentrations of this compound to determine the antagonist's potency.

The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Objective: To quantify the functional potency of this compound as a competitive antagonist.

Methodology: This is typically determined using an ex vivo functional assay, such as measuring the contraction of isolated vascular tissue (e.g., endothelium-denuded rat aortic rings).[3]

Procedure:

-

Tissue Preparation: Isolate rat aortic rings and mount them in an organ bath containing a physiological salt solution, gassed with 95% O2/5% CO2, and maintained at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Control Curve: Generate a cumulative concentration-response curve for the agonist (ET-1) to establish the baseline contractile response.

-

Antagonist Incubation: Wash the tissues and incubate them with a fixed concentration of this compound for a specified period.

-

Antagonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for ET-1.

-

Repeat: Repeat steps 4 and 5 with several different concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of ET-1 in the presence of the antagonist to the EC50 of ET-1 in the absence of the antagonist).

-

Plot the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

-

The x-intercept of the resulting linear regression is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

-

ETA Receptor Signaling Pathway

The ETA receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Activation of this pathway by endothelin-1 leads to a cascade of intracellular events culminating in physiological responses such as vasoconstriction and cell proliferation.

Key Steps in the Pathway:

-

Ligand Binding: Endothelin-1 (ET-1) binds to the ETA receptor on the cell surface.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

-

PLC Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Downstream Effects:

-

The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to smooth muscle contraction (vasoconstriction).

-

PKC and other signaling intermediates can activate downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell growth, proliferation, and inflammation.

-

This compound, as a competitive antagonist, binds to the ETA receptor and prevents ET-1 from initiating this signaling cascade.

Conclusion

This compound is a highly selective ETA receptor antagonist with a strong binding affinity. Its mechanism of action involves the competitive inhibition of endothelin-1 binding to the ETA receptor, thereby blocking the downstream Gq-mediated signaling cascade that leads to vasoconstriction and other pathological processes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other endothelin receptor modulators, which are crucial for the development of targeted therapies for cardiovascular diseases.

References

Darusentan's Role in the Endothelin-1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of cardiovascular diseases, particularly hypertension.[1] Its effects are mediated through two G protein-coupled receptor subtypes: endothelin type A (ETA) and endothelin type B (ETB) receptors.[2] Darusentan is a highly selective ETA receptor antagonist that has been investigated as a therapeutic agent for resistant hypertension, a condition where blood pressure remains elevated despite treatment with multiple antihypertensive drugs.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action within the ET-1 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Endothelin-1 Signaling Pathway

The ET-1 signaling cascade is initiated by the production of ET-1 from its precursor, big ET-1, by the endothelin-converting enzyme (ECE).[3][5] ET-1 then binds to ETA and ETB receptors on various cell types, primarily vascular smooth muscle cells (VSMCs) and endothelial cells.

-

ETA Receptors: Predominantly located on VSMCs, the activation of ETA receptors by ET-1 triggers a signaling cascade that leads to potent and sustained vasoconstriction.[6][7] This is the primary pathway targeted by this compound.

-

ETB Receptors: These receptors have a dual role. On endothelial cells, their activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasodilation.[2][6] However, ETB receptors are also present on VSMCs, where their activation can contribute to vasoconstriction.[8][9]

The signaling pathway downstream of ETA receptor activation in VSMCs involves the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC).[10][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[3][10] The elevated intracellular Ca2+ concentration, along with the activation of other signaling molecules, ultimately leads to smooth muscle contraction and vasoconstriction.

Caption: this compound selectively blocks the ETA receptor on vascular smooth muscle cells.

Quantitative Data for this compound

This compound exhibits high selectivity and affinity for the ETA receptor. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Preclinical Pharmacological Data

| Parameter | Value | Species/Cell Line | Reference |

| Binding Affinity (Ki) | |||

| ETA Receptor | 1.4 nM | Human | [12][13] |

| ETB Receptor | 184 nM | Human | [12][13] |

| ETA Receptor | 13 nM | Rat Aortic Vascular Smooth Muscle Cells | [14][15] |

| Selectivity | |||

| ETB/ETA Ratio | ~131 | Human | [12][13] |

| Functional Activity | |||

| pA2 | 8.1 | Isolated Rat Aortic Rings | [14][15] |

Table 2: Clinical Efficacy in Resistant Hypertension (Phase II Study - DAR-201)

| Dose of this compound | Change in Systolic BP (mmHg) vs. Placebo | Change in Diastolic BP (mmHg) vs. Placebo | Reference |

| 10 mg | - | - | [6][16] |

| 50 mg | Statistically significant reduction | Statistically significant reduction | [6] |

| 100 mg | Statistically significant reduction | Statistically significant reduction | [6] |

| 150 mg | Statistically significant reduction | Statistically significant reduction | [6] |

| 300 mg | -11.5 | -6.3 | [6][16] |

Table 3: Clinical Efficacy in Resistant Hypertension (Phase III Study - DAR-311/DORADO)

| Dose of this compound | Change in Systolic BP (mmHg) vs. Placebo | Change in Diastolic BP (mmHg) vs. Placebo | Reference |

| 50 mg | -7.9 | -4.8 | [17][18] |

| 100 mg | -9.5 | -4.6 | [17][18] |

| 300 mg | -9.5 | -5.4 | [17][18] |

Note: The DAR-312 (DORADO-AC) Phase III study did not meet its primary efficacy endpoints compared to placebo.[19][20]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for ETA and ETB receptors.

Materials:

-

Cell membranes expressing human ETA or ETB receptors.

-

Radiolabeled endothelin-1 ([125I]-ET-1).

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of [125I]-ET-1 and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding).

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of a second messenger, inositol phosphate.

Objective: To assess the functional antagonism of this compound at the ETA receptor.

Materials:

-

Cultured cells expressing the ETA receptor (e.g., rat aortic vascular smooth muscle cells).

-

[3H]-myo-inositol.

-

ET-1 (agonist).

-

This compound at various concentrations.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Dowex anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Label the cells by incubating them with [3H]-myo-inositol overnight to incorporate it into cellular phosphoinositides.

-

Pre-incubate the labeled cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of ET-1 in the presence of LiCl.

-

Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

Isolate the total inositol phosphates using anion-exchange chromatography (Dowex resin).

-

Elute the [3H]-inositol phosphates and quantify the radioactivity by scintillation counting.

-

The potency of this compound as an antagonist is determined by its ability to inhibit the ET-1-induced IP accumulation, and the pA2 value can be calculated.[15][21]

Caption: Workflow for preclinical characterization of an ETA receptor antagonist.

Conclusion

This compound is a potent and selective antagonist of the endothelin type A receptor. By blocking the binding of endothelin-1 to ETA receptors on vascular smooth muscle cells, this compound effectively inhibits the downstream signaling cascade that leads to vasoconstriction. This mechanism of action has been demonstrated through extensive preclinical and clinical research, establishing its potential as a therapeutic agent for lowering blood pressure in patients with resistant hypertension. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development.

References

- 1. This compound: a new perspective for treatment of resistant hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Efficacy and Safety of this compound in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are ETA antagonists and how do they work? [synapse.patsnap.com]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of this compound in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gilead.com [gilead.com]

- 18. Endothelin receptor antagonists: this compound for treatment of resistant hypertension - Xagena [xagena.it]

- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 20. fiercebiotech.com [fiercebiotech.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

Preclinical Profile of Darusentan: An In-depth Technical Guide to its Investigation in Hypertension Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan is a selective endothelin-A (ETA) receptor antagonist that has been investigated for its potential as an antihypertensive agent. The endothelin system, particularly endothelin-1 (ET-1), is a potent vasoconstrictor and plays a significant role in the pathophysiology of hypertension. By selectively blocking the ETA receptor, this compound aims to counteract the vasoconstrictive and proliferative effects of ET-1, leading to a reduction in blood pressure. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models of hypertension, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Quantitative Data Presentation

The antihypertensive efficacy of this compound has been evaluated in several preclinical models of hypertension. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference |

| Ki | ETA | Human | - | 1.4 nM | [1] |

| Ki | ETB | Human | - | 184 nM | [1] |

| pA2 | ETA | Rat | Aortic Rings | 8.1 | [2] |

Table 2: Effect of this compound on Blood Pressure in a Hypertensive Animal Model

| Animal Model | Treatment and Dosage | Duration | Change in Blood Pressure | Reference |

| Goto-Kakizaki (GK) Rats | This compound (dose not specified) | 14 weeks (from 10 to 24 weeks of age) | Small but sustained reduction in 24-hour blood pressure | [1] |

Note: Specific quantitative data on blood pressure reduction (e.g., in mmHg) for spontaneously hypertensive rats (SHR), DOCA-salt hypertensive rats, and Dahl salt-sensitive rats from preclinical studies with this compound were not available in the searched literature. Preclinical research has predominantly focused on these salt-sensitive models to investigate the role of endothelin in blood pressure elevation and vascular hypertrophy[1].

II. Experimental Protocols

This section details the methodologies employed in the key preclinical experiments cited in this guide.

A. Endothelin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human endothelin receptors.

Methodology:

-

Receptor Source: Membranes from cells expressing recombinant human ETA or ETB receptors were used.

-

Radioligand: [125I]-ET-1 was used as the radiolabeled ligand.

-

Assay: A competitive binding assay was performed by incubating the receptor membranes with a fixed concentration of [125I]-ET-1 and varying concentrations of this compound.

-

Separation: Bound and free radioligand were separated by filtration.

-

Detection: The amount of bound radioactivity was quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

B. Vascular Contractility Assay in Isolated Rat Aortic Rings

Objective: To assess the functional antagonist activity of this compound against endothelin-1-induced vasoconstriction.

Methodology:

-

Tissue Preparation: Thoracic aortas were isolated from rats and cut into rings of approximately 2-4 mm in length[3]. The endothelium may be removed by gently rubbing the intimal surface.

-

Mounting: The aortic rings were mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2 and 5% CO2[3].

-

Tension Recording: The rings were connected to an isometric force transducer to record changes in tension. An optimal resting tension was applied to the rings.

-

Contraction: A cumulative concentration-response curve to a contractile agonist, such as phenylephrine or potassium chloride, was performed to assess the viability of the tissue[4].

-

Antagonism Protocol: After a washout period, the aortic rings were incubated with various concentrations of this compound for a specified period.

-

ET-1 Challenge: A cumulative concentration-response curve to ET-1 was then constructed in the presence of this compound.

-

Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, was calculated to quantify the potency of this compound as a competitive antagonist[2].

C. Induction of Hypertension in Animal Models

Objective: To induce hypertension characterized by high levels of mineralocorticoids and salt retention.

Methodology:

-

Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

-

Surgical Procedure: A unilateral nephrectomy (removal of one kidney) is performed to enhance the hypertensive response[5][6].

-

DOCA Administration: Deoxycorticosterone acetate (DOCA) is administered, often via subcutaneous injection (e.g., 25 mg/kg) or implantation of a slow-release pellet[7].

-

Salt Loading: The rats are provided with drinking water containing 1% NaCl[5][6].

-

Duration: The development of hypertension typically occurs over several weeks.

-

Blood Pressure Measurement: Blood pressure is monitored regularly using methods such as tail-cuff plethysmography or radiotelemetry[1].

Objective: To utilize a genetic model of essential hypertension.

Methodology:

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are a well-established inbred strain that develops hypertension without any experimental intervention.

-

Husbandry: The rats are housed under standard laboratory conditions.

-

Hypertension Development: Hypertension develops spontaneously as the rats age, typically becoming evident by 6-8 weeks of age and progressively increasing.

-

Blood Pressure Measurement: Blood pressure is monitored at various stages of development and during experimental interventions.

Objective: To use a genetic model where hypertension is induced by a high-salt diet.

Methodology:

-

Animal Model: Dahl Salt-Sensitive (S) rats are genetically predisposed to developing hypertension when fed a high-salt diet.

-

Diet: The rats are fed a diet containing a high concentration of sodium chloride (e.g., 8% NaCl) to induce hypertension[8].

-

Blood Pressure Measurement: Blood pressure is monitored throughout the study period to assess the development and severity of hypertension.

Objective: To investigate the effects of this compound in a model of non-obese type 2 diabetes with mild hypertension.

Methodology:

-

Animal Model: Goto-Kakizaki (GK) rats are a non-obese, spontaneously diabetic strain that also exhibits mild hypertension[1].

-

Blood Pressure Monitoring: Continuous 24-hour blood pressure was monitored using radiotelemetry from 10 to 24 weeks of age to assess the long-term effects of this compound[1].

III. Signaling Pathways and Experimental Workflows

A. This compound's Mechanism of Action in the Endothelin Signaling Pathway

The following diagram illustrates the signaling pathway of endothelin-1 and the mechanism of action of this compound.

References

- 1. Effects of the endothelin a receptor antagonist this compound on blood pressure and vascular contractility in type 2 diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypertension induction in Dahl rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reprocell.com [reprocell.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Enhanced blood pressure sensitivity to DOCA-salt treatment in endothelin ETB receptor-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Attenuation of blood pressure increases in Dahl salt-sensitive rats by exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

Darusentan and Cardiac Remodeling in Heart Failure: A Technical Review of Clinical Evidence and Preclinical Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darusentan, a selective endothelin-A (ET-A) receptor antagonist, was investigated as a potential therapeutic agent to mitigate adverse cardiac remodeling in heart failure. The rationale stemmed from the known pathological roles of endothelin-1 (ET-1) in vasoconstriction, myocardial hypertrophy, and fibrosis. However, the largest clinical trial to date, the Endothelin-A Receptor Antagonist Trial in Heart Failure (EARTH), yielded definitive results demonstrating that this compound did not improve cardiac remodeling or clinical outcomes in patients with chronic heart failure when added to standard therapy. This technical guide provides a comprehensive overview of the key clinical data from the EARTH trial, details of the experimental protocols employed, and a discussion of the underlying signaling pathways. Contrasting preclinical data is also presented to provide a complete picture of the therapeutic hypothesis and its ultimate clinical outcome.

Introduction: The Endothelin System in Heart Failure

The endothelin system, and specifically the potent vasoconstrictor peptide endothelin-1 (ET-1), is significantly activated in chronic heart failure (CHF).[1] ET-1 exerts its effects through two receptor subtypes: ET-A and ET-B. The ET-A receptor, predominantly found on vascular smooth muscle cells, mediates vasoconstriction and cellular proliferation.[1][2] In the context of heart failure, chronic ET-A receptor activation is thought to contribute to increased cardiac afterload, myocardial hypertrophy, and fibrosis—key components of adverse cardiac remodeling.[3][4]

This compound is a selective antagonist of the ET-A receptor.[5][6] By blocking the binding of ET-1 to the ET-A receptor, this compound was hypothesized to induce vasodilation, reduce the proliferative signals contributing to hypertrophy and fibrosis, and thereby attenuate or reverse pathological cardiac remodeling in heart failure patients.[3][5][7]

Mechanism of Action: Signaling Pathways

This compound's mechanism of action is centered on the competitive inhibition of the ET-A receptor. The binding of ET-1 to the G-protein coupled ET-A receptor on cardiomyocytes and vascular smooth muscle cells initiates a signaling cascade that promotes pathological remodeling. This compound blocks this initial step.

Clinical Evidence: The EARTH Trial

The primary evidence for this compound's effects on cardiac remodeling in heart failure comes from the Endothelin-A Receptor Antagonist Trial in Heart Failure (EARTH) , a randomized, double-blind, placebo-controlled study.[8][9]

Experimental Protocol: EARTH Trial

The EARTH trial was designed to rigorously assess the long-term effects of this compound on left-ventricular (LV) remodeling and clinical outcomes in patients with chronic heart failure.[8]

-

Patient Population : The trial enrolled 642 patients with chronic heart failure who were already receiving standard therapy, including angiotensin-converting-enzyme (ACE) inhibitors, beta-blockers, and aldosterone antagonists.[8]

-

Intervention : Patients were randomly assigned to receive either placebo or one of five daily doses of oral this compound (10 mg, 25 mg, 50 mg, 100 mg, or 300 mg) for 24 weeks.[8] For the 50 mg to 300 mg dose groups, the dosage was gradually increased over a period of 6 weeks.[8]

-

Primary Endpoint : The primary endpoint was the change in Left Ventricular End-Systolic Volume (LVESV) from baseline to 24 weeks, as measured by magnetic resonance imaging (MRI).[8] LVESV is a key indicator of cardiac remodeling.

-

Data Analysis : The analysis included all patients who had assessable MRI scans at both baseline and the 6-month follow-up.[8]

Quantitative Data and Clinical Outcomes

The results of the EARTH trial were unequivocal. This compound did not demonstrate any benefit in terms of cardiac remodeling or clinical outcomes.[8]

Table 1: Change in Left Ventricular End-Systolic Volume (LVESV) at 24 Weeks

| Treatment Group | Mean Difference from Placebo (mL) | 95% Confidence Interval |

| This compound 10 mg | 1.27 | -9.9 to 12.4 |

| This compound 25 mg | -1.84 | -13.0 to 9.3 |

| This compound 50 mg | -5.68 | -16.9 to 5.6 |

| This compound 100 mg | -4.05 | -15.5 to 7.4 |

| This compound 300 mg | -4.34 | -15.7 to 7.0 |

Data sourced from the EARTH trial publication.[8]

As shown in Table 1, the change in LVESV was not significantly different from placebo at any of the tested doses.[8][9]

Table 2: Clinical Outcomes at 24 Weeks

| Outcome | Overall Incidence | Observation |

| Worsening Heart Failure | 71 patients (11.1%) | No significant difference between groups |

| All-Cause Mortality | 30 patients (4.7%) | No significant difference between groups |

Data sourced from the EARTH trial publication.[8]

Furthermore, there were no improvements in clinical symptoms or other secondary outcomes.[8] this compound was generally well-tolerated.[8] However, some studies have noted that higher doses of this compound can lead to fluid retention, a potentially detrimental effect in heart failure patients.[10]

Preclinical Data: A Contrasting Picture

Interestingly, some preclinical studies in animal models of heart failure suggested a potential benefit of this compound. In a study on rats with chronic heart failure following myocardial infarction, treatment with this compound (50 mg/kg/d) for 6 weeks was shown to reduce or even normalize the increased right atrial and ventricular weights, as well as reduce lung weight, an indicator of pulmonary edema.[11]

This discrepancy between preclinical and clinical findings highlights the challenges of translating therapies from animal models to human patients, particularly in a complex and multifactorial condition like heart failure where patients are already on a background of multiple effective therapies.

Discussion and Conclusion

The comprehensive data from the EARTH trial conclusively demonstrated that selective ET-A receptor antagonism with this compound does not provide additional benefit for cardiac remodeling or clinical outcomes in patients with chronic heart failure who are already receiving optimal medical therapy.[8] The lack of efficacy, despite a strong preclinical rationale, suggests that the endothelin-A pathway may not be a viable therapeutic target in this patient population when other neurohormonal systems are already blocked. It is also possible that at the doses used, this compound may have had some activity at the ET-B receptor, which could have negated potential benefits.[1]

For researchers and drug development professionals, the story of this compound in heart failure serves as a critical case study. It underscores the importance of large, well-controlled clinical trials to validate therapeutic hypotheses and highlights the complexities of targeting specific pathways in chronic diseases with established multi-drug treatment regimens. While the therapeutic avenue of ET-A antagonism in heart failure appears closed based on this evidence, the data generated from these studies remains invaluable for our understanding of the pathophysiology of the disease.

References

- 1. Clinical trials of endothelin antagonists in heart failure: publication is good for the public health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. jacc.org [jacc.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Efficacy and safety of this compound: a novel endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Long-term effects of this compound on left-ventricular remodelling and clinical outcomes in the EndothelinA Receptor Antagonist Trial in Heart Failure (EARTH): randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resource.aminer.org [resource.aminer.org]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

Darusentan: A Technical Guide to On-Target Pharmacology and Potential Off-Target Effects

Abstract

Darusentan (formerly LU-135252) is a potent and selective endothelin type A (ETA) receptor antagonist developed for the treatment of resistant hypertension.[1][2][3] As a member of the propanoic acid class of non-peptidic endothelin receptor antagonists (ERAs), its primary mechanism of action is the inhibition of endothelin-1 (ET-1) induced vasoconstriction.[2][4] This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its on-target activity, receptor selectivity, and the clinical implications of its mechanism, which manifest as its primary adverse effect profile. Detailed experimental protocols for key assays used to characterize such compounds are also provided, along with visualizations of the core signaling pathway and experimental workflows.

Primary Mechanism of Action: Selective ETA Receptor Antagonism

This compound is the (S)-enantiomer of its chemical structure and exerts its pharmacological effect by competitively binding to the ETA receptor, a G-protein coupled receptor (GPCR) found on vascular smooth muscle cells.[4][5] The endogenous ligand, ET-1, is one of the most potent vasoconstrictors known. By blocking the binding of ET-1 to the ETA receptor, this compound prevents the initiation of a downstream signaling cascade that leads to smooth muscle contraction. This blockade results in peripheral vasodilation, the primary mechanism responsible for its blood pressure-lowering effects.[1][6]

The ETA receptor is coupled to the Gq/11 family of G-proteins. Upon activation by ET-1, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This sharp increase in cytosolic Ca2+ concentration is a key event leading to vasoconstriction.[4] this compound's antagonism at the ETA receptor directly inhibits this entire cascade.

Receptor Selectivity and Off-Target Profile

The clinical utility and safety profile of a receptor antagonist are critically dependent on its selectivity. This compound demonstrates high selectivity for the ETA receptor over the endothelin type B (ETB) receptor. ETB receptors have a more complex role; they are present on endothelial cells, where their activation mediates vasodilation (via nitric oxide release), and on smooth muscle cells, where they can contribute to vasoconstriction.

Quantitative Data: Receptor Binding Affinity

Binding affinity studies are crucial for quantifying the selectivity of a compound. The equilibrium dissociation constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity. This compound's affinity for the human ETA receptor is over 130-fold higher than its affinity for the human ETB receptor, confirming its classification as an ETA-selective antagonist.[6]

| Target | Species | Ki (nmol/L) | Selectivity (ETB/ETA) | Reference |

| ETA Receptor | Human | 1.4 | \multirow{2}{*}{~131-fold} | [6] |

| ETB Receptor | Human | 184 | [6] | |

| ETA Receptor (predominant) | Rat (RAVSM membranes) | 13 | N/A | [4][5] |

Table 1: Binding Affinity of this compound for Endothelin Receptors.

Potential Off-Target and Mechanistically-Driven Adverse Effects

No comprehensive public data from broad receptor screening panels for this compound is available. Therefore, a discussion of "off-target" effects is primarily centered on its interaction with the ETB receptor and the physiological consequences of potent ETA blockade.

The most frequently reported adverse events in clinical trials with this compound are mechanistically consistent with its potent vasodilatory action and include headache, flushing, and peripheral edema.[7][8]

-

Peripheral Edema: This is a class effect for endothelin receptor antagonists. Potent vasodilation can lead to fluid shifts into the interstitial space. While the exact mechanisms are complex, the effect is considered a consequence of on-target ETA antagonism rather than a true off-target effect.[3]

-

Decreased Hemoglobin/Hematocrit: Another class effect, this is thought to be due to hemodilution resulting from vasodilation-induced increases in plasma volume.[3]

The high selectivity of this compound for ETA over ETB is a key design feature. Non-selective antagonists that also block ETB receptors on endothelial cells could theoretically inhibit the natural vasodilatory and ET-1 clearing functions of this receptor subtype, potentially counteracting some of the desired therapeutic effects.

Key Experimental Protocols

The characterization of a compound like this compound involves a suite of in-vitro assays to determine its binding affinity and functional antagonism. Below are detailed, representative protocols for the key experiments used in its pharmacological profiling.

Protocol: ETA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the ETA receptor.

1. Membrane Preparation:

- Culture cells stably expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells).

- Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) with a protease inhibitor cocktail.

- Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

- Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

- Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

- Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine protein concentration using a BCA assay. Store aliquots at -80°C.

2. Competitive Binding Assay:

- In a 96-well plate, combine:

- 50 µL of assay buffer.

- 50 µL of test compound (this compound) at various concentrations (e.g., 10 pM to 10 µM).

- 50 µL of radioligand (e.g., [125I]-ET-1) at a final concentration near its Kd (e.g., 50 pM).

- 100 µL of thawed membrane preparation (containing 10-20 µg of protein).

- For total binding, add 50 µL of assay buffer instead of the test compound.

- For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled ET-1) instead of the test compound.

- Incubate the plate at 25°C for 90 minutes with gentle agitation.

3. Filtration and Counting:

- Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

- Quickly wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

- Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate the IC50 value by performing a non-linear regression fit of the competition curve (log[inhibitor] vs. specific binding).

- Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

// Nodes

A[label="Prepare Reagents:\nMembranes, Radioligand,\nTest Compound (this compound)"];

B[label="Add Reagents to 96-well Plate\n(Total, Non-Specific, & Competition Wells)"];

C [label="Incubate to Reach Equilibrium\n(e.g., 90 min at 25°C)"];

D [label="Rapid Filtration\n(Separate Bound from Free Ligand)"];

E [label="Wash Filters\n(Remove Unbound Radioligand)"];

F [label="Dry Filters & Add Scintillant"];

G [label="Count Radioactivity\n(Scintillation Counter)"];

H [label="Data Analysis:\nCalculate IC50 and Ki", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

}

Protocol: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

1. Cell Preparation:

- Seed ETA-expressing cells (e.g., HEK293) into a black, clear-bottom 96-well or 384-well plate and culture overnight to form a confluent monolayer.

- Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) containing probenecid (to prevent dye extrusion).

- Remove culture medium from cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C.

2. Assay Procedure:

- During the final 20 minutes of dye loading, prepare a compound plate containing this compound at various concentrations (typically 2x final concentration).

- Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).

- Add the this compound solutions to the cell plate and incubate for 15-30 minutes.

- Measure baseline fluorescence for 10-20 seconds.

- Add an agonist solution (ET-1 at a concentration that elicits ~80% of the maximal response, EC80) to all wells.

- Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.

3. Data Analysis:

- The increase in fluorescence intensity corresponds to the increase in intracellular Ca2+.

- Determine the inhibitory effect of this compound by comparing the peak fluorescence signal in its presence to the control wells (agonist only).

- Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Protocol: Inositol Phosphate (IP-One) Accumulation Assay

This assay provides a functional readout of Gq-coupled receptor activation by measuring the accumulation of a downstream metabolite, inositol monophosphate (IP1).

1. Cell Preparation:

- Seed ETA-expressing cells in a suitable plate format (e.g., 96-well) and culture overnight.

2. Assay Procedure:

- Remove culture medium and add stimulation buffer containing a range of this compound concentrations. Incubate for 15-30 minutes at 37°C.

- Add the agonist (ET-1 at its EC80 concentration) to the wells. The stimulation buffer for this assay must contain LiCl, which blocks the degradation of IP1, allowing it to accumulate.

- Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

- Lyse the cells and detect the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit (e.g., IP-One HTRF® assay). This involves adding two detection reagents: an IP1 analog labeled with a fluorescent acceptor (d2) and an anti-IP1 antibody labeled with a fluorescent donor (Europium cryptate).

3. Detection and Analysis:

- In the absence of cellular IP1, the antibody and the labeled IP1 analog are in close proximity, generating a high FRET signal.

- IP1 produced by the cells competes for antibody binding, reducing the FRET signal.

- Measure the fluorescence at two wavelengths and calculate the HTRF ratio.

- The signal is inversely proportional to the concentration of IP1.

- Generate a dose-response curve for this compound's inhibition of ET-1-stimulated IP1 accumulation to determine its IC50.

Conclusion

This compound is a highly selective ETA receptor antagonist with a well-defined mechanism of action. Its pharmacological activity is centered on the blockade of the ET-1/ETA signaling pathway, leading to vasodilation. The available data indicates a favorable selectivity profile against the ETB receptor. The clinically observed adverse effects, such as peripheral edema and headache, are understood to be direct consequences of its potent on-target pharmacological action rather than interactions with unrelated off-target proteins. Although development was halted after Phase III trials for resistant hypertension failed to meet primary endpoints, the study of this compound provides a valuable case study in the targeted pharmacology of endothelin receptor antagonists.[9][10][11][12]

References

- 1. Efficacy and safety of this compound: a novel endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of this compound in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound: an effective endothelinA receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Darusentan In Vitro Assay Using Rat Aortic Vascular Smooth Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darusentan is a selective endothelin-A (ETA) receptor antagonist that has been investigated for its potential in treating resistant hypertension.[1][2] Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through the G-protein coupled ETA receptor on vascular smooth muscle cells, leading to a cascade of intracellular signaling events that result in vasoconstriction.[3][4] this compound effectively blocks this pathway, leading to vasodilation.[1][5] This document provides detailed protocols for in vitro assays using primary rat aortic vascular smooth muscle cells (RAVSMCs) to characterize the pharmacological activity of this compound.

Data Presentation

The following table summarizes the quantitative data for this compound's activity in rat aortic vascular smooth muscle cells.

| Parameter | Value | Cell/Tissue Preparation | Assay Type |

| Ki | 13 nM | RAVSM Membranes | Radioligand Binding Assay |

| pA2 | 8.1 ± 0.14 | Isolated Endothelium-Denuded Rat Aortic Rings | Vascular Contractility Assay |

| Inhibition | Concentration-dependent | Cultured RAVSMs | Inositol Phosphate (IP) Signaling Assay |

| Inhibition | Concentration-dependent | Cultured RAVSMs | Intracellular Ca2+ Signaling Assay |

Table 1: Pharmacological data for (S)-Darusentan in rat aortic vascular smooth muscle cells and tissues. Data sourced from Liang et al. (2010).[3][4]

Experimental Protocols

Isolation and Culture of Rat Aortic Vascular Smooth Muscle Cells (RAVSMCs)

This protocol is adapted from established methods for primary culture of RAVSMCs.[6][7][8]

Materials:

-

Sprague-Dawley rats

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Elastase

-

Hanks' Balanced Salt Solution (HBSS)

-

Sterile surgical instruments

-

Tissue culture flasks/plates

Procedure:

-

Euthanize a Sprague-Dawley rat according to approved institutional animal care and use committee protocols.

-

Aseptically dissect the thoracic aorta and place it in cold HBSS.

-

Carefully remove the surrounding adipose and connective tissues (adventitia).

-

Slit the aorta longitudinally and gently scrape the intimal surface to remove the endothelium.

-

Mince the remaining medial layer into small fragments (1-2 mm²).

-

Enzymatic Digestion Method:

-

Incubate the minced tissue in a solution of collagenase II (e.g., 1 mg/mL) and elastase (e.g., 0.5 mg/mL) in HBSS at 37°C with gentle agitation for 60-90 minutes.[9]

-

Neutralize the enzymatic activity by adding an equal volume of DMEM with 10% FBS.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium (DMEM with 10-20% FBS and 1% Penicillin-Streptomycin).

-

Plate the cells onto culture flasks or plates.

-

-

Explant Method:

-

Place the minced aortic media fragments onto a dry culture dish and allow them to adhere for a few minutes.

-

Carefully add a small amount of culture medium (DMEM with 20% FBS and 1% Penicillin-Streptomycin) without dislodging the tissue fragments.

-

Place the dish in a humidified incubator at 37°C and 5% CO2.

-

VSMCs will begin to migrate out from the tissue explants within 8-10 days.[6][7]

-

-

Culture the cells, changing the medium every 2-3 days. Subculture the cells when they reach 80-90% confluency using trypsin-EDTA.

-

Confirm the identity and purity of the VSMCs through immunofluorescence staining for alpha-smooth muscle actin (α-SMA).[10]

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the ETA receptor.

Materials:

-

RAVSM membrane preparations

-

Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1)

-

(S)-Darusentan

-

Binding buffer (e.g., Tris-HCl buffer with MgCl₂, BSA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare membrane fractions from cultured RAVSMs.

-

In a multi-well plate, incubate the RAVSM membranes with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of (S)-Darusentan.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

-

Calculate the specific binding and analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value.

Inositol Phosphate (IP) Signaling Assay

This functional assay measures the inhibition of ET-1-induced IP production by this compound.

Materials:

-

Cultured RAVSMs

-

Myo-[³H]-inositol

-

Endothelin-1 (ET-1)

-

(S)-Darusentan

-

Lithium chloride (LiCl)

-

Dowex anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Plate RAVSMs in multi-well plates and grow to near confluency.

-

Label the cells by incubating with myo-[³H]-inositol in inositol-free medium overnight.

-

Wash the cells and pre-incubate with a buffer containing LiCl to inhibit inositol monophosphatase.

-

Pre-treat the cells with varying concentrations of (S)-Darusentan for a specified time.

-

Stimulate the cells with a fixed concentration of ET-1 for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

Isolate the total inositol phosphates using Dowex anion-exchange chromatography.

-

Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.

-

Analyze the data to determine the concentration-dependent inhibition of ET-1-stimulated IP production by this compound.

Intracellular Calcium (Ca²⁺) Signaling Assay

This assay measures the ability of this compound to block ET-1-induced increases in intracellular calcium.

Materials:

-

Cultured RAVSMs on glass coverslips or in black-walled microplates

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Endothelin-1 (ET-1)

-

(S)-Darusentan

-

Fluorescence microscope or plate reader

Procedure:

-

Load the cultured RAVSMs with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Place the cells in a measurement buffer.

-

Establish a baseline fluorescence reading.

-

Pre-treat the cells with varying concentrations of (S)-Darusentan.

-

Stimulate the cells with a fixed concentration of ET-1.

-

Record the changes in fluorescence intensity over time, which correspond to changes in intracellular Ca²⁺ concentration.

-

Analyze the data to determine the concentration-dependent inhibition of the ET-1-induced Ca²⁺ transient by this compound.

Vascular Contractility Assay

This ex vivo assay assesses the functional antagonism of this compound on ET-1-induced vasoconstriction.[3][4]

Materials:

-

Thoracic aorta from Sprague-Dawley rats

-

Krebs-Henseleit solution

-

Endothelin-1 (ET-1)

-

(S)-Darusentan

-

Organ bath system with force transducers

Procedure:

-

Dissect the thoracic aorta and cut it into rings of approximately 4 mm in length.

-

Denude the endothelium by gently rubbing the inner surface of the rings.[11]

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate under a resting tension (e.g., 1.5-2.0 g).

-

Construct a cumulative concentration-response curve to ET-1.

-

In separate experiments, pre-incubate the aortic rings with different concentrations of (S)-Darusentan for a specified time before generating the ET-1 concentration-response curve.

-

Record the isometric tension developed by the aortic rings.

-

Analyze the data using a Schild plot to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift to the right in the agonist's concentration-response curve.

Mandatory Visualizations

Caption: this compound's mechanism of action in vascular smooth muscle cells.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Endothelin receptor antagonists: this compound for treatment of resistant hypertension - Xagena [xagena.it]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. This compound is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. [PDF] Primary Culture of Rat Aortic Vascular Smooth Muscle Cells: A New Method | Semantic Scholar [semanticscholar.org]

- 7. Primary Culture of Rat Aortic Vascular Smooth Muscle Cells: A New Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Primary Culture of Rat Aortic Vascular Smooth Muscle Cells: A New Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Two methods of isolation of rat aortic smooth muscle cells with high yield - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method to denude rat aortic endothelium with saponin for phosphoinositide analysis in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Darusentan Administration in Spontaneously Hypertensive Rat (SHR) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan is a selective endothelin-1 (ET-1) type A (ETA) receptor antagonist.[1][2][3] The endothelin system, particularly the potent vasoconstrictor ET-1, is implicated in the pathophysiology of hypertension and cardiovascular disease.[1][2] ET-1 mediates its effects through two receptor subtypes: ETA receptors, which are primarily located on vascular smooth muscle cells and mediate vasoconstriction, and ETB receptors, which are found on endothelial cells and mediate vasodilation through the release of nitric oxide and prostacyclin. By selectively blocking the ETA receptor, this compound inhibits ET-1-induced vasoconstriction, leading to a reduction in blood pressure.[1][2] Preclinical studies in various rat models of hypertension, including stroke-prone spontaneously hypertensive rats (SHR), have suggested the therapeutic potential of endothelin receptor antagonism.[1]

The Spontaneously Hypertensive Rat (SHR) is a widely used inbred rat strain that serves as a genetic model for essential hypertension in humans. These rats develop hypertension without any known external stimulus and exhibit many of the hallmark features of human hypertensive disease, including elevated blood pressure, cardiac hypertrophy, and renal dysfunction over time. This makes the SHR model a valuable tool for investigating the efficacy and mechanism of action of novel antihypertensive agents like this compound.

These application notes provide an overview of the administration of this compound in SHR models, including its mechanism of action, experimental protocols, and expected outcomes based on available data.

Mechanism of Action of this compound

This compound is a nonpeptidic, orally active, and selective antagonist of the endothelin A (ETA) receptor.[1][3] It has a significantly higher binding affinity for the ETA receptor compared to the ETB receptor.[1] The primary mechanism through which this compound lowers blood pressure is by blocking the binding of endothelin-1 (ET-1) to ETA receptors on vascular smooth muscle cells. This inhibition prevents the potent vasoconstrictor effects of ET-1, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[1][2]

Caption: this compound's Mechanism of Action.

Quantitative Data

The following tables summarize the quantitative data on this compound's binding affinity and its dose-dependent effects on blood pressure from human clinical trials, which can provide a reference for designing preclinical studies in SHR models.

Table 1: this compound Receptor Binding Affinity

| Receptor | Ki (nmol/L) |

| Human ETA | 1.4[1] |

| Human ETB | 184[1] |

Table 2: Dose-Dependent Effect of this compound on Blood Pressure in Hypertensive Patients (6-week treatment) [3]

| This compound Dose (once daily) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |

| 10 mg | -6.0 | -3.7 |

| 30 mg | -7.3 | -4.9 |

| 100 mg | -11.3 | -8.3 |

Table 3: Dose-Dependent Effect of this compound on Blood Pressure in Patients with Resistant Hypertension (10-week treatment) [2][4]

| This compound Dose (once daily) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |

| 10 mg | - | - |

| 50 mg | - | - |

| 100 mg | - | - |

| 150 mg | -7.4 | -5.0 |

| 300 mg | -11.5[2][4] | -6.3[2][4] |

Experimental Protocols

The following protocols are suggested for the administration of this compound in SHR models. These are based on general practices for oral drug administration in rats and specific details from a study using this compound in a hypertensive rat model.

Protocol 1: Oral Administration of this compound in SHR for Blood Pressure Monitoring

This protocol is adapted from a study in Goto-Kakizaki (GK) rats, a model of type 2 diabetes with mild hypertension, where this compound was administered orally.[5]

Objective: To evaluate the effect of chronic oral administration of this compound on blood pressure in spontaneously hypertensive rats.

Materials:

-

Spontaneously Hypertensive Rats (SHR), age-matched (e.g., 10-12 weeks old).

-

Normotensive Wistar-Kyoto (WKY) rats as a control group.

-

This compound.

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).

-

Oral gavage needles.

-

Animal balance.

-

Blood pressure measurement system (e.g., radiotelemetry or tail-cuff plethysmography).

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.

-

Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure for all rats for a period of 3-5 days to establish a stable baseline. For continuous monitoring, radiotelemetry is the gold standard.[6][7][8]

-

Randomization: Randomly assign the SHR to different treatment groups:

-

Group 1: SHR + Vehicle

-

Group 2: SHR + this compound (e.g., 10 mg/kg/day)

-

Group 3: SHR + this compound (e.g., 30 mg/kg/day)

-

A WKY control group receiving the vehicle should also be included.

-

-

Drug Preparation and Administration:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

-

Administer this compound or vehicle orally once daily via gavage. The volume of administration should be consistent across all animals (e.g., 5 mL/kg).

-

-

Treatment Duration: Continue the daily administration for a predefined period, for example, 4 to 8 weeks.

-

Blood Pressure Monitoring:

-

Radiotelemetry: If using telemetry, blood pressure can be continuously monitored and recorded throughout the study.

-

Tail-Cuff Method: If using the tail-cuff method, measurements should be taken at regular intervals (e.g., weekly) at the same time of day to minimize variability.

-

-

Data Analysis: Analyze the changes in systolic and diastolic blood pressure from baseline in each group. Compare the blood pressure in the this compound-treated groups to the vehicle-treated SHR group.

Caption: Experimental Workflow for this compound Administration.

Protocol 2: Assessment of Cardiac Hypertrophy in this compound-Treated SHR

Objective: To determine if chronic this compound treatment can attenuate the development of cardiac hypertrophy in SHR.

Materials:

-

Hearts from rats in Protocol 1.

-

Phosphate-buffered saline (PBS).

-

Formalin (10%).

-

Paraffin wax.

-

Microtome.

-

Histological stains (e.g., Hematoxylin and Eosin, Masson's trichrome).

-

Microscope with a camera.

-

Image analysis software.

Procedure:

-

Tissue Collection: At the end of the treatment period from Protocol 1, euthanize the rats.

-

Heart Excision and Weighing: Carefully excise the heart, blot it dry, and weigh it. Calculate the heart weight to body weight ratio.

-

Tissue Fixation and Processing:

-

Fix the hearts in 10% formalin for 24-48 hours.

-

Process the fixed tissues and embed them in paraffin wax.

-

-

Histological Staining:

-

Section the paraffin-embedded hearts (e.g., 5 µm thickness).

-

Stain the sections with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and general morphology.

-

Use Masson's trichrome staining to visualize and quantify collagen deposition (fibrosis).

-

-

Microscopic Analysis:

-

Capture images of the stained sections under a microscope.

-

Use image analysis software to measure cardiomyocyte cross-sectional area and the extent of fibrosis.

-

-

Data Analysis: Compare the heart weight to body weight ratio, cardiomyocyte size, and fibrosis levels between the different treatment groups.